molecular formula C9H15FN4S B2720808 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole CAS No. 2034604-37-8

2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2720808
CAS No.: 2034604-37-8
M. Wt: 230.31
InChI Key: DZYCNAXQAJPWQN-UHFFFAOYSA-N
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Description

2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a piperazine ring substituted with a fluoroethyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2-fluoroethylamine with piperazine to form 4-(2-fluoroethyl)piperazine. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, while the thiadiazole ring can participate in redox reactions. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone
  • (4-(2-Fluoroethyl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone

Uniqueness

2-(4-(2-Fluoroethyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both a fluoroethyl group and a thiadiazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-[4-(2-fluoroethyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN4S/c1-8-11-12-9(15-8)14-6-4-13(3-2-10)5-7-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYCNAXQAJPWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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